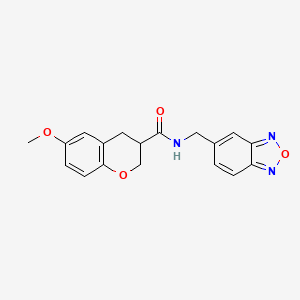![molecular formula C15H10Cl2N2O B5541269 4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)
4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives involves several steps, including condensation, cyclization, and sometimes halogenation to introduce chloro groups. These synthetic routes typically require precise control of reaction conditions to achieve the desired product with high purity and yield. The synthesis process is crucial for obtaining the compound in sufficient quantities for further analysis and application development.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol, as determined through spectroscopic and crystallographic methods, reveals a planar benzene ring system, with dihedral angles indicating the spatial arrangement of the pyrazole rings relative to the benzene core. These structural features are essential for understanding the compound's reactivity and interaction with other molecules. Spectroscopic data, including vibrational spectra, provide insight into the fundamental vibrations and help assign potential energy distributions to various vibrational modes, aiding in the comprehensive analysis of the molecule's structure (Viji et al., 2020).
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations provide insights into the structural and spectroscopic characteristics of related compounds. For example, a study involving molecular structure optimization, vibrational spectra analysis, and potential energy distribution (PED) of vibrational modes offers a comprehensive understanding of molecular parameters such as bond length and bond angle. This research also delves into intramolecular charge transfer, molecular electrostatic potential (MEP), HOMO-LUMO analyses, and Fukui functions, highlighting the compound's biological effects based on molecular docking results (A. Viji et al., 2020).
Antibacterial and Antifungal Activities
Synthesis of derivatives and their investigation for antibacterial and antifungal activities represent another significant application area. For instance, the synthesis of 3-(phenoxathiin-2-yl)-2-pyrazoline derivatives demonstrated varying degrees of antimicrobial activity, emphasizing the compound's utility in developing new antibacterial and antifungal agents (M. Behalo, 2010).
Photophysical and Physicochemical Investigations
Research into the photophysical and physicochemical properties of pyrazoline derivatives, including studies on fluorescence chemosensors for metal ion detection, further illustrates the compound's versatility. Such studies encompass the synthesis of specific derivatives, analysis of their absorption, emission, and quantum yield in various solvents, and their application as fluorescent chemosensors, particularly for Fe3+ ion detection (Salman A. Khan, 2020).
Anticancer and Antimicrobial Agent Synthesis
The synthesis of novel compounds with potential anticancer and antimicrobial properties highlights another crucial application. Research in this domain focuses on integrating biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine to study their effects on cancer cell lines and pathogenic strains, demonstrating the compound's relevance in addressing microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).
Propiedades
IUPAC Name |
4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXHUXDIJUDGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)
![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)

![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)
![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)
![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)
![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)

![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)
